![molecular formula C17H19NOS B5206855 N-(1-phenylethyl)-2-(phenylthio)propanamide](/img/structure/B5206855.png)
N-(1-phenylethyl)-2-(phenylthio)propanamide
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Overview
Description
N-(1-phenylethyl)-2-(phenylthio)propanamide, commonly known as NPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NPTP belongs to the class of phenethylamines and has a molecular weight of 323.47 g/mol.
Mechanism of Action
The exact mechanism of action of NPTP is not fully understood. However, studies have suggested that NPTP may exert its therapeutic effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. NPTP has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
NPTP has been shown to have various biochemical and physiological effects. Studies have found that NPTP can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. Additionally, NPTP has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using NPTP in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, NPTP is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using NPTP is its limited availability, which may make it difficult to conduct large-scale studies.
Future Directions
For the study of NPTP include investigating its potential as a treatment for neurodegenerative diseases and optimizing its synthesis method.
Synthesis Methods
NPTP can be synthesized using various methods, including the reaction of 1-phenylethylamine with thiophenol in the presence of a catalyst. Another method involves the reaction of 2-bromo-N-(1-phenylethyl)propanamide with phenylthiolate. The yield of NPTP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
NPTP has been studied for its potential therapeutic properties, including its ability to act as a neuroprotective agent and an antidepressant. Studies have shown that NPTP can protect neuronal cells from oxidative stress-induced damage and reduce inflammation in the brain. Additionally, NPTP has been found to exhibit antidepressant-like effects in animal models, possibly through the modulation of the serotonergic and dopaminergic systems.
properties
IUPAC Name |
N-(1-phenylethyl)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(15-9-5-3-6-10-15)18-17(19)14(2)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHPVMBPSHYAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-phenylsulfanylpropanamide |
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